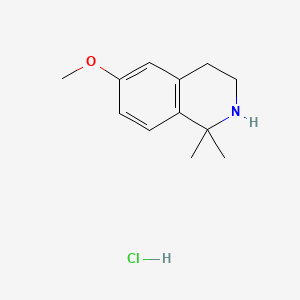

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of catalytic hydrogenation or other advanced reduction techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .

Scientific Research Applications

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological systems to understand its potential as a pharmacological agent.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which may account for its potential therapeutic effects in neurological disorders. The exact molecular targets and pathways are still under investigation, but it is thought to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with additional methoxy groups.

7-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group at the 7-position.

6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and applications.

Uniqueness

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1443980-99-1) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various disorders.

- Molecular Formula : C12H18ClNO

- Molecular Weight : 227.73 g/mol

- CAS Number : 1443980-99-1

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it acts as a partial agonist at dopamine D2 receptors, which are crucial in the modulation of mood and behavior . This interaction suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, compounds similar to 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline have been found to protect against oxidative stress-induced neuronal damage . This suggests that the compound may help mitigate neurodegenerative diseases.

Antidepressant Activity

Research has indicated that tetrahydroisoquinoline derivatives can enhance serotonergic activity. In animal models, administration of these compounds resulted in increased serotonin levels and improved depressive-like behaviors . This positions this compound as a candidate for further exploration in antidepressant therapies.

Antimicrobial Properties

Preliminary studies suggest that certain tetrahydroisoquinolines possess antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

Study on Neuroprotection

A study published in the Journal of Neurochemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress . The study concluded that further investigation into their mechanism could lead to new therapeutic strategies for neurodegenerative diseases.

Clinical Implications for Depression

In a clinical trial assessing the efficacy of tetrahydroisoquinoline compounds on mood disorders, participants reported significant improvements in mood and reductions in anxiety symptoms after treatment with related substances . The findings support the hypothesis that these compounds may serve as effective adjuncts in treating depression.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| CAS Number | 1443980-99-1 |

| Purity | Minimum 95% |

| Biological Activity | Observations |

|---|---|

| Neuroprotective Effects | Reduced oxidative stress-induced damage |

| Antidepressant Activity | Increased serotonin levels; improved mood |

| Antimicrobial Properties | Efficacy against certain bacterial strains |

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

6-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(2)11-5-4-10(14-3)8-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H |

InChI Key |

SGIVAOXLJKTSKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CCN1)C=C(C=C2)OC)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.